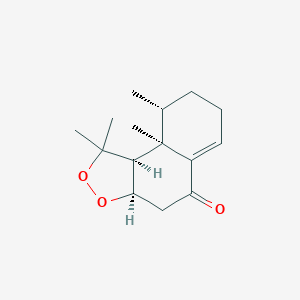

Nardosinone

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .

Mode of Action

This compound enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .

Biochemical Pathways

This compound affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .

Pharmacokinetics (ADME Properties)

It’s known that this compound can be converted into this compound acid or its isomers . The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Result of Action

This compound has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .

Action Environment

This compound’s stability under varying environmental conditions and its degradation products have been studied . It was found that this compound degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Nardosinone has been shown to interact with various biomolecules in biochemical reactions. For instance, it has demonstrated concentration-dependent enhancement of bucladesine and staurosporine-induced neurite outgrowth . It has also been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth and synaptogenesis from PC12D cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . It also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes . In H9c2 cardiac cells, this compound has been shown to protect against angiotensin II-induced hypertrophy .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism of how this compound promotes proliferation and differentiation of neural stem cells, and its role in resisting cardiomyocyte hypertrophy remains unclear and needs to be further studied .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been observed that this compound degrades more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where this compound was orally administered to mice, 76 new metabolites were identified, indicating that the effects of this compound can vary significantly depending on the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be converted into this compound acid or its isomers. The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Transport and Distribution

Current research suggests that this compound promotes cell proliferation and increases cell migration distance in a dose-dependent manner , indicating that it may be actively transported and distributed within cells.

Subcellular Localization

Given its effects on cell proliferation, differentiation, and migration, it is likely that this compound interacts with multiple subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nardosinon kann durch verschiedene chemische Reaktionen synthetisiert werden, darunter Peroxyringöffnung, Keto-Enol-Tautomerie, Oxidation, Isopropylspaltung und Pinacol-Umlagerung .

Industrielle Produktionsmethoden: Die industrielle Produktion von Nardosinon beinhaltet typischerweise die Extraktion aus Nardostachys jatamansi unter Verwendung von Lösungsmitteln, gefolgt von Reinigungsprozessen wie Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nardosinon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Umwandlung in Nardosinonsäure oder ihre Isomere.

Reduktion: Hydrierungsreaktionen.

Substitution: Hydroxylierung und Demethylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Reduktion: Wasserstoffgas in Gegenwart eines Katalysators wie Palladium.

Substitution: Hydroxylierung unter Verwendung von Hydroxylierungsmitteln.

Hauptprodukte:

Oxidation: Nardosinonsäure und ihre Isomere.

Reduktion: Reduzierte Formen von Nardosinon.

Substitution: Hydroxylierte und demethylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Nardosinon hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Sesquiterpenchemie verwendet.

Biologie: Fördert das Neuritenwachstum und die Synaptogenese in Nervenzellen.

Medizin: Potentieller Therapeutik für neurodegenerative Erkrankungen und Krebs.

Industrie: Wird in der Formulierung traditioneller Medikamente und potentieller pharmazeutischer Produkte verwendet.

5. Wirkmechanismus

Nardosinon fördert das Neuritenwachstum, indem es als Verstärker von Nervenwachstumsfaktor (NGF)-vermittelten Signalwegen wirkt . Es interagiert mit molekularen Zielstrukturen wie MAP-Kinase, die am MAP-Kinase-abhängigen Signalweg beteiligt ist . Dies führt zur Förderung des Neuritenwachstums und der Synaptogenese .

Ähnliche Verbindungen:

Aurantio-obtusin: Ein weiteres Sesquiterpen mit entzündungshemmender und anti-influenza-Aktivität.

Desoxo-narchinol A: Ein Abbauprodukt von Nardosinon mit vasodilatorischer Aktivität.

Isonardosinon: Ein Isomer von Nardosinon mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit: Nardosinon ist einzigartig aufgrund seiner spezifischen Förderung des NGF-vermittelten Neuritenwachstums und seiner potentiellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und Krebs .

Vergleich Mit ähnlichen Verbindungen

Aurantio-obtusin: Another sesquiterpene with anti-inflammatory and anti-influenza activities.

Desoxo-narchinol A: A degradation product of nardosinone with vasodilatory activity.

Isothis compound: An isomer of this compound with similar biological activities.

Uniqueness: this compound is unique due to its specific enhancement of NGF-mediated neurite outgrowth and its potential therapeutic applications in neurodegenerative diseases and cancer .

Eigenschaften

IUPAC Name |

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHHSIMRWPVQM-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946520 | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23720-80-1 | |

| Record name | Nardosinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nardosinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

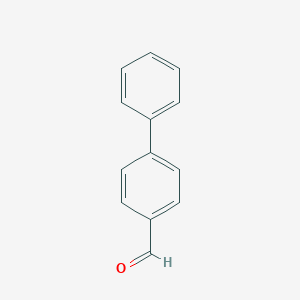

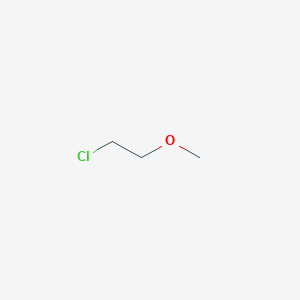

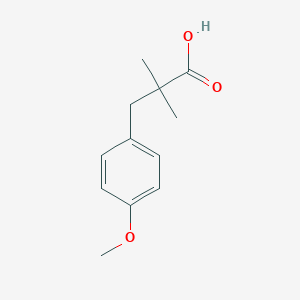

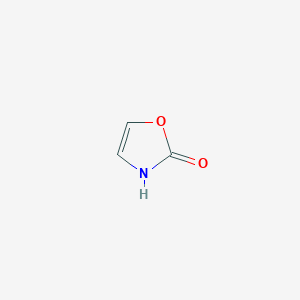

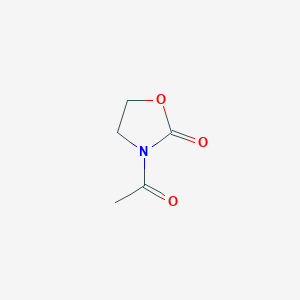

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)